8-(2-Aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione
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Overview
Description
The compound is a complex organic molecule that contains functional groups such as aminoethylamino, hydroxy, methoxyphenoxy, and purine-dione. These groups suggest that the compound could have interesting chemical properties and potential applications .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps and various chemical reactions. For example, the aminoethylamino group could potentially be introduced via a reaction with 2-aminoethylamine .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple functional groups suggests that the molecule could have a complex three-dimensional structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions are carried out. The presence of reactive functional groups like amino and hydroxy could make the compound participate in a variety of chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility in various solvents, its melting and boiling points, and its reactivity with other chemicals .
Scientific Research Applications
Cardiovascular Activity
This compound and its derivatives have been investigated for their potential cardiovascular applications. For instance, a study synthesized various derivatives and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity. They found that certain analogs displayed strong prophylactic antiarrhythmic activity and hypotensive activity, suggesting potential applications in cardiovascular disease treatments (Chłoń-Rzepa et al., 2004).
Chemical Synthesis and Reactions
Research has focused on synthesizing and understanding the reactions of compounds structurally similar to 8-(2-Aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione. For example, studies on the synthesis of related compounds and their reactions with aniline and other agents provide insights into the chemical properties and potential applications of these compounds in various fields, including medicinal chemistry (Pimenova et al., 2003).
Nucleoside Base Coupling
Research has also explored the coupling of bromophenols with nucleoside bases, leading to the synthesis of novel compounds with potential biological activity. This area of research is significant in developing new therapeutic agents and understanding biological processes at the molecular level (Ma et al., 2007).
Purine Analog Synthesis
The synthesis of purine analogs is another area of interest. Studies have been conducted on the synthesis of imidazoles and purine analogs, which are significant in the development of new pharmaceuticals and understanding purine metabolism (Alves et al., 1994).
Crystallographic Studies
Crystallographic studies have been conducted on compounds similar to this compound. These studies provide valuable information on molecular geometry and interactions, which are crucial in drug design and understanding molecular function (Karczmarzyk et al., 1995).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
8-(2-aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O5/c1-23-15-14(16(26)22-18(23)27)24(17(21-15)20-8-7-19)9-11(25)10-29-13-5-3-12(28-2)4-6-13/h3-6,11,25H,7-10,19H2,1-2H3,(H,20,21)(H,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNBWDBFWRKGDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN)CC(COC3=CC=C(C=C3)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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